

# Unveiling the Rhombohedral Architecture of Copper(II) Hydrogen Phosphate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Copper hydrogen phosphate

Cat. No.: B084746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rhombohedral crystal structure and space group of Copper(II) Hydrogen Phosphate ( $\text{CuHPO}_4$ ). It details the precise atomic arrangement and crystallographic parameters, offering valuable data for materials science, crystallography, and potential pharmaceutical applications. This document summarizes key experimental findings and presents a clear workflow for its synthesis and characterization.

## Crystallographic and Structural Data

Copper(II) hydrogen phosphate adopts a rhombohedral crystal structure, a key feature that distinguishes it from other divalent metal hydrogen phosphates like the triclinic  $\text{CaHPO}_4$  or the orthorhombic  $\text{BaHPO}_4$ .<sup>[1][2]</sup> The structure belongs to the  $R\bar{3}$  space group.<sup>[1][2][3]</sup> This arrangement results in a framework of distorted  $\text{PO}_4$  tetrahedra linked by copper ions, forming distinct 12-membered rings.<sup>[1][2][3][4][5]</sup>

The coordination environment of the Copper(II) ion is a distorted square pyramid, where it is bonded to five oxygen atoms.<sup>[1][2][3]</sup> This specific coordination, along with  $\text{O—H}\cdots\text{O}$  hydrogen bonding, contributes to the overall stability of the crystal structure.<sup>[1][2][3]</sup>

A summary of the crystallographic data for  $\text{CuHPO}_4$  is presented in the table below.

Parameter	Value
Crystal System	Rhombohedral
Space Group	R3
Unit Cell Parameters	
a	9.5145 (4) Å
$\alpha$	114.678 (2)°
Volume (V)	495.88 (6) Å <sup>3</sup>
Formula Units (Z)	6
Calculated Density (D <sub>x</sub> )	3.205 Mg m <sup>-3</sup>
Radiation	Mo K $\alpha$ ( $\lambda$ = 0.71073 Å)
Temperature	183 K

Data sourced from single-crystal X-ray diffraction studies.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The synthesis and structural determination of CuHPO<sub>4</sub> involve precise experimental procedures. The following sections detail the methodologies employed in its preparation and analysis.

### Synthesis of CuHPO<sub>4</sub>

A common method for the synthesis of CuHPO<sub>4</sub> is a direct reaction between phosphoric acid and copper(II) oxide.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>), 65%
- Copper(II) oxide (CuO)

Procedure:

- A mixture of 65% phosphoric acid and copper(II) oxide is prepared.
- The mixture is thoroughly ground in a mortar for several hours to ensure intimate contact between the reactants.
- The resulting paste is then tempered at a temperature of 373 K (100 °C) for one week.
- Following the tempering process, emerald-green needles of CuHPO<sub>4</sub> are obtained.<sup>[1][3]</sup> It is important to note that further tempering can lead to the decomposition of the product.<sup>[1][3]</sup>

## Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of CuHPO<sub>4</sub> was achieved through single-crystal X-ray diffraction.

Instrumentation and Data Collection:

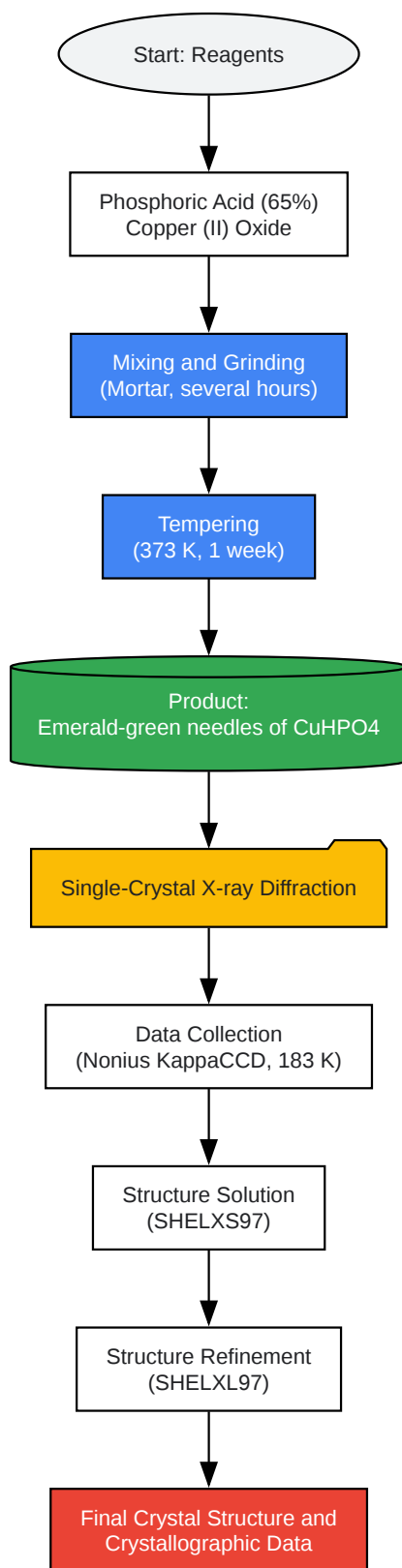
- Diffractometer: Nonius KappaCCD<sup>[1]</sup>
- Radiation Source: Molybdenum K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ )<sup>[3]</sup>
- Temperature: 183 K<sup>[1][3]</sup>
- Data Collection Method:  $\varphi$  and  $\omega$  scans<sup>[3]</sup>

Structure Solution and Refinement:

- Structure Solution Program: SHELXS97<sup>[1]</sup>
- Structure Refinement Program: SHELXL97<sup>[1]</sup>
- Refinement Method: Full-matrix least-squares on  $F^2$
- The hydrogen atom of the hydroxyl group was located from a difference Fourier map and refined isotropically.<sup>[1][3]</sup>

## Workflow for Synthesis and Structural Characterization of CuHPO<sub>4</sub>

The following diagram illustrates the logical workflow from the synthesis of  $\text{CuHPO}_4$  to its complete structural elucidation.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural analysis of CuHPO<sub>4</sub>.

This comprehensive guide provides researchers and professionals with the essential technical details concerning the rhombohedral structure of CuHPO<sub>4</sub>. The provided data and protocols can serve as a foundational reference for further studies and applications of this inorganic compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Copper(II) hydrogenphosphate, CuHPO<sub>4</sub> - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Copper(II) hydrogenphosphate, CuHPO<sub>4</sub> | Semantic Scholar [semanticscholar.org]
- 5. Copper(II) hydrogenphosphate, CuHPO(4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Rhombohedral Architecture of Copper(II) Hydrogen Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084746#rhombohedral-structure-and-space-group-of-cuhpo4]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)